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Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active
metabolite of Pimavanserin.[1][2] Pimavanserin is an atypical antipsychotic agent approved for
the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3]
[4] The therapeutic effects of Pimavanserin are thought to be mediated through a combination
of inverse agonist and antagonist activity at serotonin 5-HT2A receptors, and to a lesser extent,
at 5-HT2C receptors.[5][6] Notably, Pimavanserin lacks significant affinity for dopaminergic,
muscarinic, histaminergic, or adrenergic receptors, which differentiates it from many other
antipsychotic medications.[5]

N-Desmethyl Pimavanserin is formed via metabolism primarily by the cytochrome P450
enzymes CYP3A4 and CYP3AS.[2] It has a significantly longer half-life than its parent
compound, approximately 200 hours compared to 57 hours for Pimavanserin.[3][7] While
Pimavanserin has been extensively characterized, detailed public data on the specific receptor
binding affinities of N-Desmethyl Pimavanserin is less available. However, its designation as
an active metabolite suggests it contributes to the overall pharmacological profile of
Pimavanserin. These application notes provide a summary of the known receptor binding data
for both compounds and a detailed protocol for performing a 5-HT2A receptor binding assay,
which is applicable for the characterization of N-Desmethyl Pimavanserin.
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Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative data on the binding affinity of Pimavanserin
and its active metabolite, N-Desmethyl Pimavanserin (AC-279), for various receptors. This
allows for a clear comparison of their pharmacological profiles.

Binding

Compound Receptor Assay Type Reference
s > Affinity (Ki) oIk
) ) Radioligand
Pimavanserin 5-HT2A 0.087 nM o [1][7]
Binding
Radioligand
5-HT2C 0.44 nM o (11171
Binding
) Radioligand
Sigma 1 120 nM o [7]
Binding

Dopamine (D2),

Muscarinic, Radioligand
. N >300 nM L [7]
Histaminergic, Binding
Adrenergic
N-Desmethyl
Pimavanserin 5-HT2A Active Metabolite  In Vitro Assays [1][2]
(AC-279)
5-HT2C Active Metabolite  In Vitro Assays [11[2]

Note: Specific Ki values for N-Desmethyl Pimavanserin are not widely published, but it is
confirmed to be an active metabolite.

Experimental Protocols
Protocol: 5-HT2A Receptor Competitive Radioligand
Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity
(Ki) of a test compound, such as N-Desmethyl Pimavanserin, for the human 5-HT2A receptor.
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. Materials and Reagents:

Receptor Source: Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g.,
HEK293 or CHO cells), or cell membranes prepared from these cells.

Radioligand: [®H]Ketanserin (a commonly used 5-HT2A antagonist radioligand).
Test Compound: N-Desmethyl Pimavanserin.

Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 uM
Ketanserin or Mianserin).

Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz.
Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
96-well Microplates: For setting up the assay.

Glass Fiber Filter Mats: (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to
reduce non-specific binding.

Scintillation Cocktail.
Microplate Scintillation Counter.
Cell Harvester.
. Membrane Preparation:
Culture cells expressing the human 5-HT2A receptor to a high density.
Harvest the cells and centrifuge at a low speed to pellet them.

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCI, pH 7.4) and
homogenize using a glass-Teflon homogenizer or sonicator.

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to
pellet the membranes.
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Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

Determine the protein concentration of the membrane preparation using a standard protein
assay (e.g., Bradford or BCA assay).

Store the membrane aliquots at -80°C until use.

. Assay Procedure:

On the day of the experiment, thaw the membrane preparation and dilute it in assay buffer to
the desired concentration (typically 5-20 ug of protein per well).

Prepare serial dilutions of the test compound (N-Desmethyl Pimavanserin) in assay buffer.

In a 96-well microplate, set up the following in triplicate:

o Total Binding: 50 uL of assay buffer, 50 uL of [H]Ketanserin, and 100 uL of the membrane
suspension.

o Non-specific Binding: 50 pL of the non-specific binding control (e.g., 10 uM Ketanserin), 50
pL of [BH]Ketanserin, and 100 pL of the membrane suspension.

o Test Compound: 50 pL of each dilution of N-Desmethyl Pimavanserin, 50 pL of
[*H]Ketanserin, and 100 pL of the membrane suspension. The final concentration of
[*H]Ketanserin should be close to its Kd value for the 5-HT2A receptor (typically 0.5-2 nM).

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to
reach equilibrium.

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats
using a cell harvester.

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound
radioligand.

Dry the filter mats completely.
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Place the dried filters into scintillation vials or a compatible microplate, add scintillation
cocktail, and count the radioactivity in a scintillation counter.

. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.

For the test compound, determine the percentage of specific binding at each concentration
relative to the control (assay buffer only).

Plot the percentage of specific binding against the logarithm of the test compound
concentration to generate a dose-response curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki
=IC50/ (1 + ([L}/Kd)) Where:

o [L] = concentration of the radioligand used.

o Kd = dissociation constant of the radioligand for the receptor.
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Caption: 5-HT2A Receptor Gg/G11 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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